4-[(4-Methoxyphenyl)methoxy]butan-2-one
Description
Properties
CAS No. |
85846-38-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]butan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-8-15-9-11-3-5-12(14-2)6-4-11/h3-6H,7-9H2,1-2H3 |
InChI Key |
MEIDTSGCTOCPLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones, such as (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (Compound 2h) and (E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Compound 2p), share structural similarities but differ in bioactivity:
- Structure-Activity Relationship (SAR) :
- Substitution with electron-withdrawing groups (e.g., halogens) on the aromatic rings lowers IC₅₀ values (enhances inhibitory activity). For example, Compound 2j (4-bromo, 4-fluoro substitution) has an IC₅₀ of 4.7 μM, while Compound 2p (4-methoxy substitution) shows reduced potency (IC₅₀ = 70.79 μM) .
- Methoxy groups (electron-donating) decrease activity compared to halogens or hydroxyl groups .
- Key Difference : Unlike 4-[(4-Methoxyphenyl)methoxy]butan-2-one, chalcones contain conjugated α,β-unsaturated ketones, making them more reactive in Michael addition or cyclization reactions .
4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2)
- Structural Difference : Replaces the methoxy group with a hydroxyl (-OH) group.
- Impact on Properties :
- Applications : Less commonly used in industrial synthesis compared to the methoxy analogue.
4-(4-Methoxyphenyl)but-3-en-2-one (CAS 81532-80-1)
- Structural Difference : Contains a conjugated double bond (α,β-unsaturated ketone).
- Reactivity : The unsaturated bond enhances electrophilicity, making it prone to nucleophilic attacks (e.g., in Diels-Alder reactions) .
- Synthesis : Typically prepared via aldol condensation, differing from the hydrogenation step required for the saturated ketone .
Trifluorinated Analogues (e.g., 1,1,1-Trifluoro-4-[4-(methoxy)phenoxy]butan-2-one)
- Structural Difference : Incorporates a trifluoromethyl (-CF₃) group.
- Impact on Properties: Enhanced metabolic stability and lipophilicity due to the fluorine atoms. Potential applications in agrochemicals or pharmaceuticals where electron-withdrawing groups are beneficial .
Comparative Data Table
| Compound Name | CAS Number | Key Structural Features | Bioactivity (IC₅₀) | Key Applications |
|---|---|---|---|---|
| 4-(4-Methoxyphenyl)-2-butanone | 104-20-1 | Saturated ketone, methoxy group | N/A | Fragrances, insect attractants |
| Compound 2j (Chalcone) | N/A | α,β-unsaturated, Br/F substitution | 4.7 μM | Enzyme inhibition |
| 4-(4-Hydroxyphenyl)butan-2-one | 5471-51-2 | Hydroxyl group | N/A | Limited due to safety concerns |
| 4-(4-Methoxyphenyl)but-3-en-2-one | 81532-80-1 | α,β-unsaturated ketone | N/A | Reactive intermediate |
| 1,1,1-Trifluoro-4-[4-(methoxy)... | On request | Trifluoromethyl group | N/A | Agrochemical R&D |
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., halogens) on aromatic rings enhance bioactivity in chalcones, while methoxy groups reduce potency .
- Synthetic Efficiency: The AuPd-catalyzed cascade reaction achieves high yields (up to 90%) for 4-(4-Methoxyphenyl)-2-butanone, outperforming traditional multi-step methods .
- Enzymatic Stability : Immobilized ER/GDH systems maintain >80% conversion efficiency for 56 hours, highlighting industrial viability .
Q & A
Q. Q1: What are the primary synthetic routes for preparing 4-[(4-Methoxyphenyl)methoxy]butan-2-one, and how do reaction conditions influence yield?
A: The compound is commonly synthesized via reductive amination of its ketone precursor, 4-(4-methoxyphenyl)butan-2-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Optimization of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) is critical for yield. For instance, polar aprotic solvents (e.g., THF) enhance reducing agent efficiency, while excess amine sources minimize side reactions. Yield monitoring via TLC or GC-MS is recommended .
Q. Q2: How is this compound characterized structurally?
A: Key characterization methods include:
- GC-MS : To confirm molecular weight (179.26 g/mol) and fragmentation patterns (e.g., base peak at m/z 179 and characteristic methoxyphenyl ion clusters) .
- NMR : ¹H NMR reveals signals for the methoxy group (~δ 3.8 ppm), aromatic protons (δ 6.8–7.2 ppm), and ketone-adjacent methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (δ ~208 ppm) and methoxy carbons (δ ~55 ppm) .
Advanced Reaction Design and Mechanistic Insights
Q. Q3: What strategies mitigate side reactions during the synthesis of derivatives from this compound?
A: Side reactions (e.g., over-reduction or oxidation) can be minimized by:
- Controlled stoichiometry : Limiting reducing agent quantities to prevent over-reduction of the ketone to secondary alcohols.
- Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) during functionalization steps .
- Catalytic optimization : Using transition-metal catalysts (e.g., Pd/C) for selective hydrogenation .
Q. Q4: How does the electronic nature of the methoxyphenyl group influence the compound’s reactivity?
A: The methoxy group acts as an electron-donating substituent , activating the aromatic ring toward electrophilic substitution. This enhances reactivity in Friedel-Crafts alkylation or nucleophilic additions to the ketone. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .
Analytical and Computational Methodologies
Q. Q5: What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
A:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., using SHELX software for refinement) .
- High-resolution mass spectrometry (HRMS) : Confirms exact mass and isotopic distribution for novel derivatives .
- IR spectroscopy : Identifies carbonyl stretching vibrations (~1710 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. Q6: How can computational tools predict the biological or chemical behavior of this compound?
A:
- Molecular docking : Screens for potential binding to biological targets (e.g., enzymes in oncology studies) .
- QSAR models : Correlate structural features (e.g., logP, H-bond donors) with physicochemical properties or toxicity .
Handling Data Contradictions and Reproducibility
Q. Q7: How should researchers address discrepancies in reported synthetic yields or spectroscopic data?
A:
Q. Q8: What factors contribute to variability in biological activity studies of derivatives?
A: Variability arises from:
- Purity : Impurities (e.g., unreacted ketone) skew bioassay results. HPLC purification (>95% purity) is advised .
- Solvent choice : DMSO vs. aqueous buffers may alter compound solubility and bioavailability .
Safety and Handling in Research Settings
Q. Q9: What safety protocols are recommended for handling this compound?
A:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (limited toxicity data available) .
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Future Research Directions
Q. Q10: What understudied applications of this compound warrant further investigation?
A:
- Material science : As a precursor for photoactive polymers (explore via UV-vis spectroscopy) .
- Medicinal chemistry : Screen for kinase inhibition or antimicrobial activity using high-throughput assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
